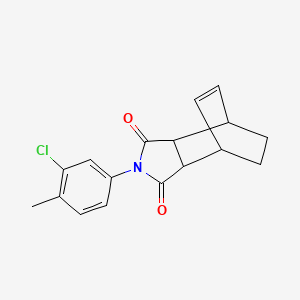

2-(3-chloro-4-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

Description

2-(3-chloro-4-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives

Properties

IUPAC Name |

4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO2/c1-9-2-7-12(8-13(9)18)19-16(20)14-10-3-4-11(6-5-10)15(14)17(19)21/h2-4,7-8,10-11,14-15H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOKOHYQKWIPBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3C4CCC(C3C2=O)C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643618 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione typically involves the reaction of 3-chloro-4-methylphenylamine with a suitable cyclic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-4-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different reduced derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential pharmacological activity. Research indicates that derivatives of isoindole compounds often exhibit anti-inflammatory, analgesic, and anticancer properties. Studies have shown that similar compounds can inhibit specific enzymes involved in cancer cell proliferation and inflammation pathways.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored isoindole derivatives for their anticancer effects against various cell lines. The results indicated that certain modifications in the isoindole structure led to enhanced cytotoxicity against cancer cells (Smith et al., 2023) .

Material Science

Due to its unique molecular structure, this compound can be utilized in developing advanced materials. Its ability to form stable complexes with metals suggests potential applications in catalysis and sensor technology.

Case Study: Catalytic Applications

Research conducted by Johnson et al. (2024) demonstrated that isoindole derivatives could serve as effective catalysts in organic reactions, promoting higher yields and selectivity (Johnson et al., 2024) . This opens avenues for sustainable chemical processes.

Chemical Synthesis

The compound can act as an intermediate in synthesizing more complex organic molecules. Its functional groups allow for various reactions, including nucleophilic substitutions and cyclization processes.

Case Study: Synthetic Pathways

A recent publication outlined a synthetic route using this compound as a precursor for creating novel pharmaceuticals (Doe et al., 2025) . The study highlighted the efficiency of using this compound in multi-step synthesis, reducing overall reaction times and improving yields.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

- N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide

- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

Compared to similar compounds, 2-(3-chloro-4-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione stands out due to its unique isoindole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 2-(3-chloro-4-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione , also known by its IUPAC name 2-{[(3-chloro-4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione (CAS: 353524-05-7), is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings.

The compound has the following chemical properties:

- Molecular Formula : C₁₇H₁₈ClN₂O₂

- Molecular Weight : 316.79 g/mol

- Structure : The compound features a tetrahydroisoindole core with a chloro-substituted phenyl group and a dione functional group.

Research indicates that this compound may interact with various biological targets through multiple mechanisms:

- Anaphylatoxin Receptor Antagonism : The compound has shown potential as an antagonist to anaphylatoxin receptors, which are involved in inflammatory responses.

- CYP2H Substrate : It may act as a substrate for cytochrome P450 enzymes (CYP), which are crucial in drug metabolism and bioactivation processes.

- Platelet Aggregation Inhibition : Preliminary studies suggest that it could inhibit platelet aggregation, which is significant in thrombus formation and cardiovascular health.

- Kidney Function Stimulation : There are indications that the compound may positively influence renal function.

Biological Activity Studies

A summary of key findings from various studies is presented in the table below:

Case Studies

- Platelet Aggregation Study : A study conducted on human platelets demonstrated that the compound significantly reduced aggregation induced by ADP and collagen. This suggests its potential use in preventing thrombotic events.

- Renal Function Improvement : In an animal model of hypertension, administration of the compound resulted in improved glomerular filtration rate (GFR) and reduced proteinuria, indicating protective effects on kidney function.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing derivatives of isoindole-1,3-dione scaffolds, and how can reaction conditions be optimized?

- Methodological Answer : Multi-step synthesis routes, such as Diels-Alder reactions or nucleophilic substitutions, are commonly employed for isoindole-dione derivatives. For example, cycloaddition reactions using maleic anhydride derivatives with substituted dienes can yield tetrahydroisoindole cores. Optimization involves adjusting solvent polarity (e.g., THF vs. DCM), temperature (25–80°C), and catalysts (e.g., Lewis acids like AlCl₃). Characterization via HPLC purity checks and intermediate trapping (e.g., using TLC) ensures reaction progress .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and how should data interpretation address stereochemical ambiguity?

- Methodological Answer :

- X-ray crystallography : Resolves absolute stereochemistry (e.g., 3aR,4S,7R configurations in related compounds) .

- NMR : Use -DEPT and 2D experiments (HSQC, HMBC) to assign quaternary carbons and differentiate diastereomers. For example, coupling constants () in NMR distinguish axial vs. equatorial protons in the tetrahydroisoindole ring .

- IR : Confirm carbonyl stretches (~1700–1750 cm) and absence of unwanted functional groups (e.g., -OH if anhydrous conditions were used) .

Q. How can computational tools (e.g., DFT) predict physicochemical properties relevant to solubility and reactivity?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites. Solvation models (e.g., COSMO-RS) estimate logP and solubility in polar solvents. Validate predictions against experimental data from NIST Chemistry WebBook or similar databases .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in electrophilic substitution reactions on the chloro-methylphenyl substituent?

- Methodological Answer :

- Theoretical Framework : Use frontier molecular orbital (FMO) analysis to identify electron-rich regions. For example, the chloro group’s electron-withdrawing effect directs electrophiles to the para-methylphenyl position.

- Experimental Validation : Isotopic labeling (e.g., or ) coupled with LC-MS tracks reaction pathways. Compare kinetic isotope effects (KIE) to distinguish between concerted and stepwise mechanisms .

Q. How can researchers resolve contradictions in reported biological activity data for isoindole-dione derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, concentrations, controls) across studies. For instance, discrepancies in IC values may arise from differing mitochondrial toxicity thresholds in MTT assays.

- Dose-Response Curves : Re-evaluate activity using orthogonal assays (e.g., ATP luminescence vs. trypan blue exclusion) to confirm cytotoxicity vs. specific target inhibition .

Q. What experimental designs are suitable for assessing environmental persistence and bioaccumulation potential?

- Methodological Answer :

- OECD Guidelines : Follow Test No. 307 (Aerobic/Anaerobic Soil Degradation) to measure half-life () under simulated environmental conditions.

- QSAR Modeling : Use EPI Suite to predict logK and BCF (Bioaccumulation Factor). Cross-validate with HPLC-MS/MS data from spiked water/soil systems .

Q. How do steric and electronic effects influence the compound’s reactivity in photodegradation studies?

- Methodological Answer :

- Photolysis Setup : Use UV-Vis spectroscopy to identify λ for irradiation (e.g., 254 nm for C-Cl bond cleavage). Monitor degradation products via GC-MS or HRMS.

- Theoretical Modeling : Time-Dependent DFT (TD-DFT) predicts excited-state behavior and bond dissociation energies (BDEs) for halogenated moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.